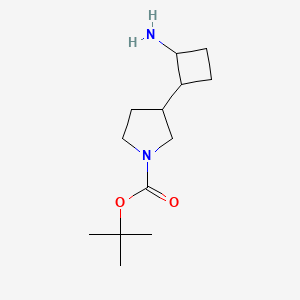
Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C13H24N2O2. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y presenta un grupo éster terc-butílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo típicamente involucra la reacción de 3-(2-aminociclobutil)pirrolidina con cloroformato de terc-butilo. La reacción se lleva a cabo en presencia de una base como la trietilamina en un solvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de una purificación mediante cromatografía en columna para obtener el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y emplear técnicas de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(2-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados nitroso o nitro correspondientes.
Reducción: El compuesto se puede reducir para formar aminas secundarias.
Sustitución: El grupo éster terc-butílico se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar en presencia de una base para facilitar las reacciones de sustitución.
Productos principales formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas secundarias.
Sustitución: Formación de nuevos ésteres o amidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-(2-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible papel en la modulación de las vías biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(2-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo no se comprende completamente. Se cree que interactúa con objetivos moleculares y vías específicas, potencialmente involucrando la modulación de la actividad enzimática o la unión al receptor. Se necesita más investigación para dilucidar los mecanismos exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo
- 3-aminopirrolidina-1-carboxilato de terc-butilo
- 2-(metilcarbamoil)pirrolidina-1-carboxilato de terc-butilo
Singularidad
El 3-(2-aminociclobutil)pirrolidina-1-carboxilato de terc-butilo es único debido a la presencia del grupo 2-aminociclobutilo, que imparte propiedades estéricas y electrónicas distintas. Esta característica estructural puede influir en la reactividad del compuesto y las interacciones con los objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C13H24N2O2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9(8-15)10-4-5-11(10)14/h9-11H,4-8,14H2,1-3H3 |
Clave InChI |
RSNCULHDYLMJGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


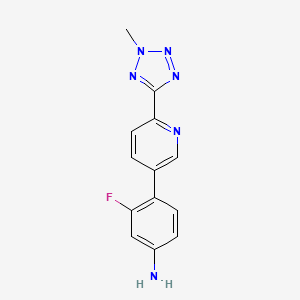
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
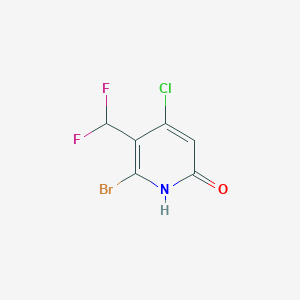
![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

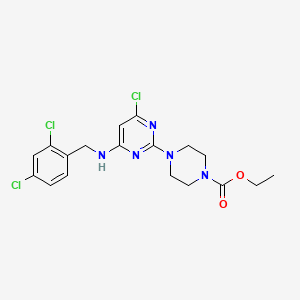
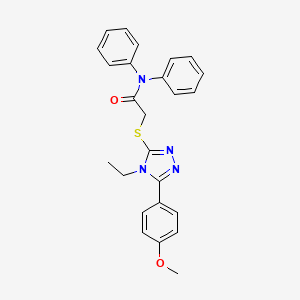


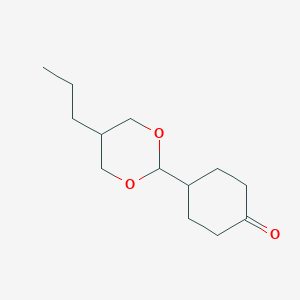
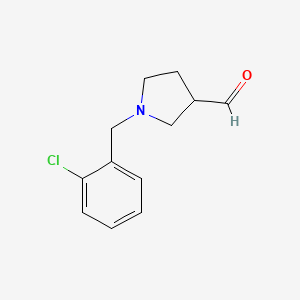
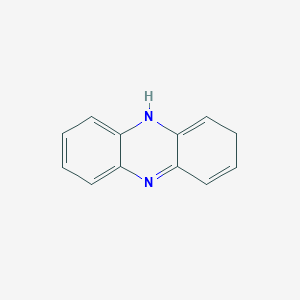
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
